

Application Notes: Solid-Phase Extraction of Carvedilol and its Metabolites from Human Plasma

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Compound of Interest

Compound Name: *M8 metabolite of Carvedilol-d5*

Cat. No.: *B12403492*

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Audience: Researchers, scientists, and drug development professionals.

Introduction

Carvedilol is a non-selective beta-adrenergic receptor antagonist with alpha-1 adrenergic blocking activity, widely used in the treatment of hypertension and heart failure. Accurate quantification of Carvedilol and its metabolites in biological matrices is crucial for pharmacokinetic and bioequivalence studies. Solid-phase extraction (SPE) is a widely adopted technique for the cleanup and concentration of these analytes from complex biological samples like plasma prior to analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS). This document provides a detailed protocol for the solid-phase extraction of Carvedilol and its metabolites, including a deuterated internal standard, from human plasma. While this protocol is specifically validated for Carvedilol and its 4'-hydroxyphenyl metabolite, it serves as a robust starting point for the extraction of other metabolites, such as Carvedilol-d5 M8, with potential minor modifications for optimization.

Data Presentation

The following tables summarize quantitative data from studies employing solid-phase extraction for Carvedilol and its active metabolite, 4'-hydroxyphenyl carvedilol. This data highlights the efficiency and reliability of the SPE method.

Table 1: Analyte Recovery from Human Plasma

Analyte	Mean Recovery (%)	Reference
Carvedilol	78.90	[1]
4'-hydroxyphenyl carvedilol	83.25	[1]
Carvedilol	94 - 99	[2]
4'-hydroxyphenyl carvedilol	94 - 99	[2]

Table 2: Method Validation Parameters for Carvedilol and 4'-hydroxyphenyl carvedilol

Parameter	Carvedilol	4'-hydroxyphenyl carvedilol	Reference
Linearity Range (ng/mL)	0.05 - 50	0.01 - 10	[2]
Lower Limit of Quantification (LLOQ) (ng/mL)	0.5	0.3	[1]
Intra-batch Precision (% CV)	0.74 - 3.88	0.74 - 3.88	[2]
Inter-batch Precision (% CV)	0.74 - 3.88	0.74 - 3.88	[2]
Intra-batch Accuracy (%)	96.4 - 103.3	96.4 - 103.3	[2]
Inter-batch Accuracy (%)	96.4 - 103.3	96.4 - 103.3	[2]

Experimental Protocol

This protocol is based on a validated method for the simultaneous determination of Carvedilol and its active metabolite 4'-hydroxyphenyl carvedilol in human plasma using their deuterated

internal standards.[2]

Materials:

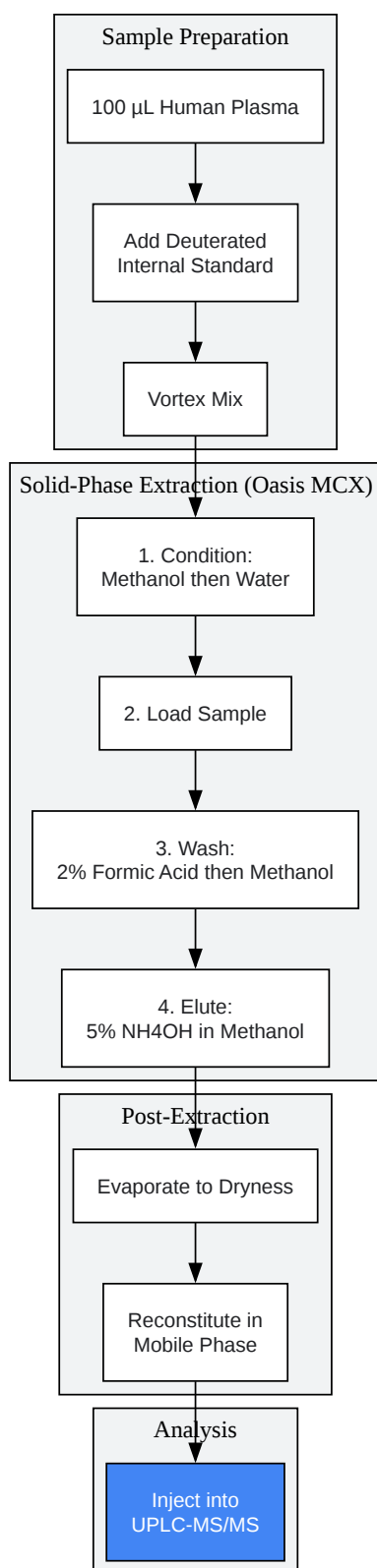
- SPE Cartridge: Oasis MCX (Mixed-Mode Cation Exchange) cartridges.[3]
- Reagents:
 - Methanol (HPLC grade)
 - Acetonitrile (HPLC grade)
 - Formic acid (AR grade)
 - Ammonium formate
 - Deionized water
- Internal Standard: Carvedilol-d5 (or other appropriate deuterated standard)
- Equipment:
 - SPE manifold
 - Centrifuge
 - Vortex mixer
 - Evaporator (e.g., nitrogen evaporator)
 - UPLC-MS/MS system

Procedure:

- Sample Preparation:
 - To 100 µL of human plasma, add the deuterated internal standard (e.g., Carvedilol-d5).[2]
 - Vortex mix the sample for 30 seconds.

- Solid-Phase Extraction (SPE):
 - Conditioning: Condition the Oasis MCX SPE cartridge with 1 mL of methanol followed by 1 mL of deionized water.
 - Loading: Load the pre-treated plasma sample onto the conditioned SPE cartridge.
 - Washing:
 - Wash the cartridge with 1 mL of 2% formic acid in deionized water.
 - Wash the cartridge with 1 mL of methanol.
 - Elution: Elute the analytes with 1 mL of 5% ammonium hydroxide in methanol.
- Dry Down and Reconstitution:
 - Evaporate the eluate to dryness under a stream of nitrogen at approximately 40°C.
 - Reconstitute the dried residue in 100 µL of the mobile phase (e.g., Acetonitrile and 4.0 mM ammonium formate, pH 3.0 adjusted with 0.1% formic acid (78:22, v/v)).[\[2\]](#)
- Analysis:
 - Transfer the reconstituted sample to an autosampler vial.
 - Inject an appropriate volume into the UPLC-MS/MS system for analysis.

Experimental Workflow Diagram



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Caption: Workflow for the solid-phase extraction of Carvedilol from plasma.

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References

- 1. researchgate.net [researchgate.net]
- 2. UPLC-MS/MS assay for the simultaneous quantification of carvedilol and its active metabolite 4'-hydroxyphenyl carvedilol in human plasma to support a bioequivalence study in healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. scispace.com [scispace.com]
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